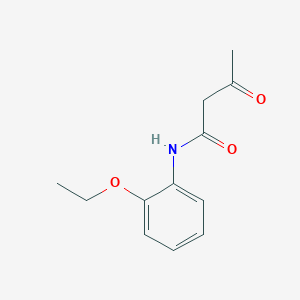

N-(2-ethoxyphenyl)-3-oxobutanamide

CAS No.: 41687-09-6

Cat. No.: VC2494862

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41687-09-6 |

|---|---|

| Molecular Formula | C12H15NO3 |

| Molecular Weight | 221.25 g/mol |

| IUPAC Name | N-(2-ethoxyphenyl)-3-oxobutanamide |

| Standard InChI | InChI=1S/C12H15NO3/c1-3-16-11-7-5-4-6-10(11)13-12(15)8-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,15) |

| Standard InChI Key | RZNSERNEEXUOEN-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1NC(=O)CC(=O)C |

| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)CC(=O)C |

Introduction

Chemical Structure and Properties

N-(2-ethoxyphenyl)-3-oxobutanamide belongs to the acetoacetanilide family of compounds, characterized by an amide linkage between an aniline derivative and acetoacetate. Its structure can be analyzed in comparison to the closely related compound N-(2-Methoxyphenyl)-3-oxobutanamide, with the key difference being the replacement of the methoxy group with an ethoxy group.

The compound consists of three primary structural components: a phenyl ring with an ethoxy substituent at position 2, an amide linkage connecting the phenyl ring to the oxobutanamide group, and a ketone functional group within the oxobutanamide moiety. This arrangement of functional groups contributes to its chemical reactivity and potential biological activities.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the predicted properties of N-(2-ethoxyphenyl)-3-oxobutanamide are presented in the following table:

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Molecular Formula | C₁₂H₁₅NO₃ | Structural analysis relative to C₁₁H₁₃NO₃ (methoxy analog) |

| Molecular Weight | ~221.25 g/mol | Calculated from molecular formula |

| Physical State | Solid at room temperature | Common for acetoacetanilide derivatives |

| Solubility | Soluble in organic solvents (ethanol, acetone); limited water solubility | Based on functional group analysis |

| Melting Point | Estimated 90-120°C | Extrapolated from similar compounds |

| Hydrogen Bond Donors | 1 (N-H) | Structural analysis |

| Hydrogen Bond Acceptors | 3 (C=O, C-O-C, N-H) | Structural analysis |

The ethoxy substituent at the ortho position likely increases the compound's lipophilicity compared to its methoxy analog, potentially affecting its solubility profile and biological membrane permeability.

Synthetic Methodologies

Probable Synthetic Routes

The synthesis of N-(2-ethoxyphenyl)-3-oxobutanamide can be inferred from known methods for producing structurally similar compounds. One probable synthetic route would involve the reaction of 2-ethoxyaniline with ethyl acetoacetate under acidic conditions.

The general reaction scheme would proceed as follows:

-

Nucleophilic attack of the amino group of 2-ethoxyaniline on the ester carbonyl of ethyl acetoacetate

-

Formation of a tetrahedral intermediate

-

Elimination of ethanol to yield the final amide product

Reaction Conditions and Optimizations

Based on synthetic procedures for similar compounds, the following reaction conditions would likely be effective:

| Parameter | Recommended Condition | Justification |

|---|---|---|

| Solvent | Ethanol | Facilitates both reactant solubility and product formation |

| Catalyst | Hydrochloric acid (catalytic amount) | Accelerates the reaction by activating the carbonyl group |

| Temperature | 70-80°C (reflux conditions) | Provides sufficient energy for reaction completion |

| Reaction Time | 4-6 hours | Allows for complete conversion while minimizing side reactions |

| Purification Method | Recrystallization or column chromatography | Removes unreacted starting materials and byproducts |

The synthesis could potentially be optimized through variation of catalyst type, solvent system, or reaction temperature to improve yield and purity. Alternative methods using microwave-assisted synthesis or solid-phase supports might also offer advantages in terms of reaction efficiency and environmental impact.

Industrial Scale Considerations

For larger-scale production, considerations would include:

-

Batch versus continuous flow processes depending on demand and facility capabilities

-

Optimization of reaction parameters (temperature, pressure, residence time) for maximum efficiency

-

Cost-effective purification strategies suitable for industrial implementation

-

Environmental impact assessment and waste management protocols

Chemical Reactivity Profile

Functional Group Reactivity

N-(2-ethoxyphenyl)-3-oxobutanamide contains several reactive functional groups that would participate in various chemical transformations:

Ketone Group

The ketone carbonyl in the oxobutanamide moiety would be susceptible to:

-

Nucleophilic addition reactions with hydride donors, Grignard reagents, or amines

-

Reduction to secondary alcohols using reducing agents like sodium borohydride

-

Enolization under basic conditions, enabling aldol-type reactions

Amide Group

The amide linkage would demonstrate:

-

Resistance to basic hydrolysis compared to esters

-

Susceptibility to strong acidic or basic conditions for hydrolysis

-

Potential for N-substitution reactions under specific conditions

Ethoxy Group

The ethoxy substituent could undergo:

-

Cleavage under strongly acidic conditions

-

Nucleophilic aromatic substitution reactions in the presence of strong nucleophiles and activating conditions

Predicted Reaction Types

Based on the structural features and analogous compounds, N-(2-ethoxyphenyl)-3-oxobutanamide would likely undergo several reaction types:

| Reaction Type | Reagents | Expected Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Oxidized derivatives, possibly quinones dependent on conditions |

| Reduction | NaBH₄, LiAlH₄ | Alcohol derivatives from carbonyl reduction |

| Hydrolysis | Strong acid or base | 2-ethoxyaniline and acetoacetic acid |

| Alkylation at α-carbon | Base, alkyl halide | α-substituted derivatives |

| Claisen condensation | Base, ester | β-keto-δ-ethoxyphenyl derivatives |

Biological Activity Assessment

Anti-inflammatory Activity

Compounds containing the acetoacetanilide scaffold often exhibit anti-inflammatory properties through various mechanisms:

-

Inhibition of cyclooxygenase (COX) enzymes

-

Modulation of pro-inflammatory cytokine production

-

Interference with inflammatory signaling pathways

The ethoxy substitution may confer different pharmacokinetic properties compared to other analogs, potentially affecting tissue distribution and duration of action.

| Compound | Key Structural Feature | Observed/Predicted Biological Activities |

|---|---|---|

| N-(2-ethoxyphenyl)-3-oxobutanamide | 2-ethoxy substituent | Antimicrobial, anti-inflammatory, potential anticancer properties |

| N-(2-Methoxyphenyl)-3-oxobutanamide | 2-methoxy substituent | Demonstrated antimicrobial activity |

| N-(2-Naphthyl)-3-oxobutanamide | Naphthyl ring system | Reported anticancer potential |

Biochemical Interaction Mechanisms

Enzyme Interactions

N-(2-ethoxyphenyl)-3-oxobutanamide likely interacts with various enzymes through:

-

Hydrogen bonding via its amide and carbonyl groups

-

Hydrophobic interactions through its aromatic ring and ethoxy substituent

-

Potential competitive inhibition at active sites that accommodate similar-sized molecules

These interactions could lead to enzyme inhibition or modulation, affecting various biochemical pathways.

Cellular Signaling Pathways

The compound may influence cellular signaling through:

-

Interaction with membrane receptors due to its amphipathic nature

-

Modulation of intracellular signaling cascades through enzyme inhibition

-

Potential epigenetic effects through interaction with transcription factors or other regulatory proteins

Metabolic Considerations

The metabolic fate of N-(2-ethoxyphenyl)-3-oxobutanamide would likely involve:

-

Phase I metabolism: oxidation of the ethoxy group, reduction of the ketone, or hydroxylation of the aromatic ring

-

Phase II metabolism: glucuronidation or sulfation of resulting hydroxyl groups

-

Amide hydrolysis leading to 2-ethoxyaniline and acetoacetic acid derivatives

These metabolic transformations could produce compounds with altered biological activities compared to the parent molecule.

Research Applications and Future Directions

Structure-Activity Relationship Studies

Future research directions could include systematic modification of the basic scaffold to:

-

Vary the alkoxy substituent (length, branching) to optimize biological activity

-

Introduce additional functional groups at different positions of the phenyl ring

-

Modify the oxobutanamide moiety to alter reactivity and target binding

-

Develop hybrid molecules combining this scaffold with other bioactive structures

Synthetic Chemistry Applications

The compound may serve as:

-

An intermediate in the synthesis of more complex heterocyclic compounds

-

A model system for studying amide formation and carbonyl chemistry

-

A substrate for developing new catalytic methods

-

A platform for exploring green chemistry approaches to amide synthesis

Analytical Considerations

Spectroscopic Characterization

Based on its structural features, N-(2-ethoxyphenyl)-3-oxobutanamide would likely exhibit the following spectroscopic characteristics:

| Analytical Method | Expected Observations |

|---|---|

| ¹H NMR | Signals for ethoxy protons (quartet and triplet), methyl singlet from acetyl group, aromatic protons, and amide NH |

| ¹³C NMR | Signals for carbonyl carbons, aromatic carbons, ethoxy carbons, and methyl carbon |

| IR Spectroscopy | Strong bands for C=O stretching (amide and ketone), N-H stretching, and C-O stretching |

| Mass Spectrometry | Molecular ion peak at m/z 221, fragmentation patterns involving loss of acetyl group and cleavage of the ethoxy group |

Purification and Analysis Methods

Effective methods for purification and analysis would include:

-

Recrystallization from appropriate solvent systems (e.g., ethanol/water)

-

Column chromatography using silica gel with optimized mobile phases

-

High-performance liquid chromatography (HPLC) for analytical purity determination

-

Thin-layer chromatography (TLC) for reaction monitoring and purification assessment

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume